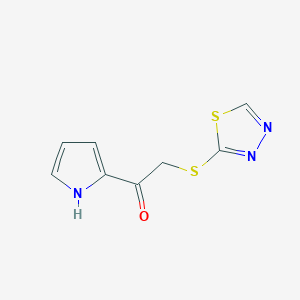
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 1,3,4-thiadiazole-2-thiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions on the pyrrole ring can result in halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In medicinal applications, the compound may interact with specific receptors or enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one shares structural similarities with other heterocyclic compounds such as:
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-ol
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of thiadiazole and pyrrole moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
特性
分子式 |
C8H7N3OS2 |
|---|---|
分子量 |
225.3 g/mol |
IUPAC名 |
1-(1H-pyrrol-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C8H7N3OS2/c12-7(6-2-1-3-9-6)4-13-8-11-10-5-14-8/h1-3,5,9H,4H2 |
InChIキー |
ARTAYPPWPPETMH-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(=O)CSC2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




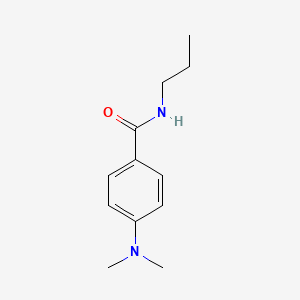
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
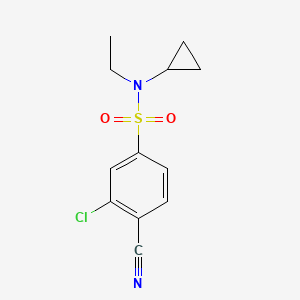



![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
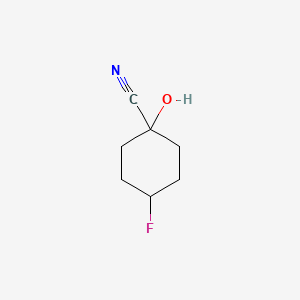
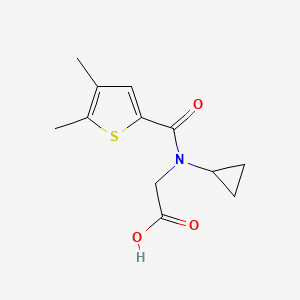

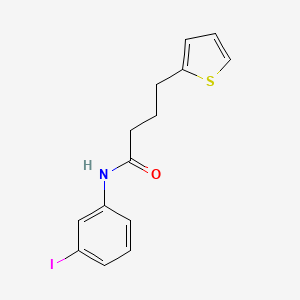
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)
